Isothipendyl

Übersicht

Beschreibung

Isothipendyl ist ein Histamin-H1-Antagonist der ersten Generation, allgemein bekannt als Antihistaminikum. Es wird hauptsächlich als Antipruritikum eingesetzt, das heißt, es hilft, Juckreiz zu lindern. This compound hat auch anticholinerge Eigenschaften, die zu Nebenwirkungen wie Schläfrigkeit führen können. Es wird häufig topisch angewendet, um Juckreiz zu behandeln, der mit Insektenstichen und anderen allergischen Reaktionen verbunden ist .

Wissenschaftliche Forschungsanwendungen

Isothipendyl has several scientific research applications, including:

Chemistry: It is used as a model compound in studying the behavior of antihistamines and their interactions with other chemicals.

Biology: this compound is used in research to understand the mechanisms of histamine receptors and their role in allergic reactions.

Medicine: It is studied for its potential therapeutic effects in treating allergic reactions and related conditions.

Industry: This compound is used in the formulation of topical creams and ointments for treating itching and other allergic symptoms

Wirkmechanismus

Target of Action

Isothipendyl, also known as Odantol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological effects of histamine, a biogenic amine that contributes to a variety of biological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

This compound acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . This interaction results in the inhibition of the pharmacological effects of histamines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By antagonizing the Histamine H1 receptor, this compound disrupts histamine signaling, which can lead to a reduction in symptoms associated with allergic reactions .

Pharmacokinetics

These properties significantly impact the bioavailability of the drug and its therapeutic efficacy .

Result of Action

The antagonistic action of this compound on the Histamine H1 receptor results in the inhibition of the pharmacological effects of histamines . This leads to a reduction in symptoms associated with allergic reactions, such as itching . This compound also has some sedative, anticholinergic, and antiserotoninergic effects .

Biochemische Analyse

Biochemical Properties

Isothipendyl plays a significant role in biochemical reactions by competitively binding to histamine H1 receptors. This binding inhibits the pharmacological effects of histamines, providing temporary relief from symptoms such as itching and inflammation . The compound interacts with various biomolecules, including histamine H1 receptors, where it acts as an antagonist. Additionally, this compound exhibits anticholinergic and antiserotoninergic effects, interacting with cholinergic and serotonin receptors .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action prevents histamine from exerting its effects, thereby reducing allergic symptoms such as itching and swelling . The compound also affects cell signaling pathways by inhibiting the action of histamine, which is involved in inflammatory responses. Furthermore, this compound’s anticholinergic properties can impact cellular metabolism by interfering with acetylcholine signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the inhibition of histamine-induced symptoms . The compound’s anticholinergic and antiserotoninergic effects are mediated through its interactions with cholinergic and serotonin receptors, respectively . These interactions result in the inhibition of neurotransmitter activity, contributing to the compound’s sedative and antipruritic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its efficacy . Long-term studies have shown that this compound maintains its antipruritic effects over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s degradation products may have different biological activities, impacting its overall effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces itching and inflammation without causing significant adverse effects . At higher doses, this compound can induce toxic effects such as sedation and anticholinergic symptoms . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes responsible for its biotransformation. The compound undergoes hepatic metabolism, where it is converted into inactive metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall bioavailability . The compound’s metabolic pathways can affect its therapeutic efficacy and potential for drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by factors such as tissue permeability and blood flow, affecting its localization and accumulation in target tissues . These factors play a critical role in determining the compound’s therapeutic effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with histamine H1 receptors . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound is essential for optimizing its use in clinical settings .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Isothipendyl kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Reaktion von 1-Azaphenothiazin mit Natriumhydrid und wasserfreiem Acetonitril unter Stickstoffschutz. Das Reaktionsgemisch wird dann unter Rückfluss erhitzt, und 1-para-Toluolsulfonyl-2-N,N-dimethylpropylamin wird hinzugefügt. Das Gemisch wird weiter unter Rückfluss erhitzt, abgekühlt und filtriert, um Isothipendylhydrochlorid zu erhalten, das dann zu this compound mit einer Reinheit von über 99% raffiniert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Verfahren, jedoch in größerem Maßstab. Das kontinuierliche Reaktionsverfahren wird verwendet, wodurch der Prozess vereinfacht und die Investitionen in Ausrüstung reduziert werden. Die Ausbeute an this compound in der industriellen Produktion liegt typischerweise über 70% .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern und zu verschiedenen Derivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Natriumhydrid, wasserfreies Acetonitril und 1-para-Toluolsulfonyl-2-N,N-dimethylpropylamin. Reaktionsbedingungen beinhalten oft das Erhitzen unter Rückfluss und die Einhaltung spezifischer Temperaturen, um sicherzustellen, dass die gewünschten Reaktionen ablaufen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate erzeugen, während Substitutionsreaktionen zu verschiedenen substituierten Verbindungen führen können.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Antihistaminika und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.

Biologie: this compound wird in der Forschung verwendet, um die Mechanismen von Histaminrezeptoren und ihre Rolle bei allergischen Reaktionen zu verstehen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von allergischen Reaktionen und verwandten Erkrankungen untersucht.

Industrie: This compound wird in der Formulierung von topischen Cremes und Salben zur Behandlung von Juckreiz und anderen allergischen Symptomen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an Histamin-H1-Rezeptoren. Diese Bindung blockiert die Wirkung von endogenem Histamin, das für die Entstehung allergischer Symptome wie Juckreiz und Entzündungen verantwortlich ist. Durch die Hemmung der Wirkung von Histamin bietet this compound vorübergehende Linderung dieser Symptome. Zusätzlich hat this compound sedative, anticholinerge und antiserotonerge Wirkungen, die zu seinem gesamten pharmakologischen Profil beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Isothipendyl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the structure of this compound, leading to different derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium hydride, anhydrous acetonitrile, and 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine. Reaction conditions often involve refluxing and maintaining specific temperatures to ensure the desired reactions occur .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to various substituted compounds.

Vergleich Mit ähnlichen Verbindungen

Isothipendyl ähnelt anderen Antihistaminika der ersten Generation wie Promethazin und Prothipendyl. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Promethazin: Wie this compound ist Promethazin ein Antihistaminikum mit sedativen und anticholinergen Wirkungen. Promethazin wird häufiger wegen seiner antiemetischen und sedativen Eigenschaften eingesetzt.

Prothipendyl: Prothipendyl ist ein weiteres Antihistaminikum mit ähnlichen Eigenschaften wie this compound. Es wird hauptsächlich wegen seiner sedativen und antipsychotischen Wirkungen eingesetzt.

Die primäre Verwendung von this compound als Antipruritikum und seine spezifische Bindungsaffinität für Histamin-H1-Rezeptoren machen es einzigartig unter diesen ähnlichen Verbindungen .

Eigenschaften

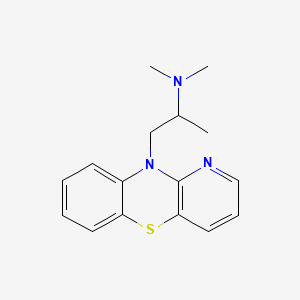

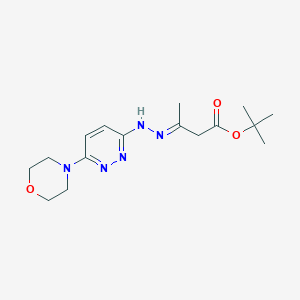

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048267 | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

482-15-5 | |

| Record name | Isothipendyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isothipendyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isothipendyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216 | |

| Record name | Isothipendyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)

![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)